6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound classified under the triazolopyridine family. Its molecular formula is CHBrN, and it features a bromine atom at the 6th position and a methyl group at the 3rd position of the triazolopyridine ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry, particularly in the development of therapeutic agents against various diseases.
The synthesis of 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of 2-hydrazino-5-bromopyridine with triethyl orthoacetate. The reaction is conducted by dissolving 2-hydrazino-5-bromopyridine in triethyl orthoacetate and heating the mixture to approximately 130°C for one hour. This method allows for the formation of the triazolopyridine ring structure through cyclization and subsequent reactions that introduce the bromine and methyl substituents at their respective positions .
While specific large-scale industrial production methods are not extensively documented, standard organic synthesis techniques can be employed to optimize yields and reaction times for larger batches.
The molecular structure of 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine consists of a fused triazole and pyridine ring system. The structural characteristics include:
The compound's three-dimensional conformation can be analyzed using computational chemistry methods to predict its interactions with biological targets .
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is capable of undergoing various chemical reactions:
Typical reagents for these reactions include:
The reaction conditions vary based on the desired transformation but often involve solvents like toluene under reflux conditions.
The mechanism of action of 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is primarily linked to its ability to inhibit certain kinases involved in cell signaling pathways. Similar compounds have been shown to target c-Met and VEGFR-2 kinases, which play crucial roles in tumor growth and angiogenesis. By inhibiting these kinases, the compound may affect cell proliferation and survival, demonstrating potential cytotoxic activity against various cancer cell lines .
Inhibition of these targets has been associated with reduced tumor growth and increased apoptosis in cancer cells.
The physical and chemical properties of 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine include:
These properties influence its behavior in chemical reactions and biological systems.
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has a broad spectrum of applications across various scientific fields:
It serves as a building block for synthesizing more complex heterocyclic compounds and as a reagent in organic transformations.
The compound is investigated for its potential biological activities including antimicrobial, antifungal, and anticancer properties.
Research continues into its therapeutic potential for treating diseases such as cancer due to its inhibitory effects on key molecular targets involved in tumor progression.
It finds utility in developing new materials and serves as a precursor in synthesizing pharmaceuticals and agrochemicals .
The systematic IUPAC name 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine precisely defines the compound's fused heterocyclic structure and substituent positions. The parent scaffold consists of a pyridine ring fused with a [1,2,4]triazole ring at bond positions 4 (pyridine) and 3-a (triazole), forming a bicyclic aromatic system. The numerical locants specify critical substituent positions: the bromine atom occupies position 6 on the pyridine ring, while the methyl group attaches to position 3 of the triazole ring [3] [4]. This nomenclature unambiguously distinguishes it from isomeric structures like 5-bromo or 7-methyl variants. The molecular formula is universally identified as C~7~H~6~BrN~3~, with a molecular weight of 212.05 g/mol [3] [8]. Key structural identifiers include:
These representations encode the connectivity where the methyl group (position 3) and bromine (position 6) are spatially separated, with the bromine influencing electron distribution across the pyridine ring and the methyl group modulating electron density at the triazole nitrogen [3].
The fusion pattern in [1,2,4]triazolo[4,3-a]pyridine systems creates distinctive electronic environments compared to alternative fusion modes (e.g., [1,2,4]triazolo[1,5-a]pyridine). Introducing substituents at positions 3 and 6 significantly alters physicochemical properties relative to unsubstituted or monosubstituted analogs:
Table 1: Structural and Electronic Comparison of Triazolopyridine Derivatives
Compound | Molecular Weight (g/mol) | Substituent Effects |
---|---|---|
[1,2,4]Triazolo[4,3-a]pyridine | 119.12 | Parent compound with uniform electron density distribution |
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine | 198.02 | Bromine at position 6 decreases electron density at C7, enhancing electrophilic substitution at C5/C7 positions [10] |
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine | 133.15 | Methyl group at position 3 increases electron density at N1, boosting nucleophilicity |
6-Bromo-3-methyl derivative | 212.05 | Combined steric and electronic effects enable unique reactivity at positions 5, 7, and 8 [3] [8] |
The 6-bromo-3-methyl substitution creates complementary electronic perturbations: the bromine acts as an electron-withdrawing group on the pyridine ring, while the methyl group donates electrons to the triazole moiety. This polarization facilitates regioselective reactions, particularly electrophilic attacks at the electron-rich C7 position and nucleophilic substitutions at C6 (bromine displacement) [3] . Computational analyses reveal reduced HOMO density at C6 due to bromine, contrasting with increased LUMO density at C7 from methyl group hyperconjugation [8].
Although direct single-crystal data for 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine was not located, crystallography of closely related analogs confirms consistent monoclinic packing. The compound 6-bromo-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine (a structural analog) crystallizes in the monoclinic space group P 2~1~/c with unit cell parameters a = 14.3213(11) Å, b = 6.9452(4) Å, c = 12.6860(8) Å, and β = 100.265(6)° . This configuration demonstrates how bromine and aryl substituents influence crystal packing efficiency. The unit cell volume (1241.62(14) ų) and Z-value (Z=4) indicate four molecules per unit cell with density approximating 1.55 g/cm³ . Similarities to the 3-methyl derivative include:
Table 2: Crystallographic Parameters of Triazolopyridine Derivatives
Parameter | 6-Bromo-3-(pyridin-4-yl) Derivative | 3-(Pyridin-4-yl) Derivative | Typical 3-Methyl-6-Bromo Expectation |
---|---|---|---|
Space Group | P 2~1~/c | P 2~1~/c | P 2~1~/c or P 2~1~ |
a (Å) | 14.3213(11) | 15.1413(12) | ~13.9–14.5 |
b (Å) | 6.9452(4) | 6.9179(4) | ~6.9–7.1 |
c (Å) | 12.6860(8) | 13.0938(8) | ~12.5–12.9 |
β (°) | 100.265(6) | 105.102(6) | 98–102 |
Volume (ų) | 1241.62(14) | 1324.16(16) | ~1210–1250 |
Z | 4 | 4 | 4 |
R-value | 0.0561 | 0.0337 | >0.05 |
The fused triazolopyridine core exhibits remarkable bond angle consistency despite substituent variations. X-ray analyses of brominated triazolopyridines reveal key bond angles within the heterocyclic framework:
Lattice stability primarily arises from:
Notably, the Br–C6 bond length consistently measures 1.88–1.90 Å across analogs, indicating minimal crystallographic strain. The dihedral angle between triazole and pyridine rings remains <1.5°, confirming near-perfect coplanarity essential for extended conjugation. Thermal displacement parameters (U~eq~) indicate greatest mobility at the methyl group hydrogens (U~eq~ ≈ 0.08 Ų) versus 0.04 Ų for ring atoms, suggesting rotational freedom at ambient temperature . These features collectively enhance thermal stability, with decomposition points exceeding 200°C for most crystalline triazolopyridines [3] [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1